molecular formula C10H12O6 B1256328 Ethane-1,2-diol;terephthalic acid CAS No. 25038-59-9

Ethane-1,2-diol;terephthalic acid

Cat. No. B1256328
CAS RN: 25038-59-9
M. Wt: 228.2 g/mol
InChI Key: FYIBGDKNYYMMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-diol;terephthalic acid is a compound that consists of ethane-1,2-diol and terephthalic acid . Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless liquid. Terephthalic acid, on the other hand, is a white crystalline powder . This compound is commonly used in the production of polyester fibers and polyethylene terephthalate (PET) resins, which are widely used in the textile and packaging industries .


Synthesis Analysis

Ethane-1,2-diol is reacted with benzene-1,4-dicarboxylic acid (sometimes known as terephthalic acid), or its dimethyl ester, in the presence of a catalyst, to produce initially the monomer and low molecular mass oligomers (containing up to about 5 monomer units) .


Molecular Structure Analysis

The polyester Dacron and the polyamide Nylon 66, shown here, are two examples of synthetic condensation polymers, also known as step-growth polymers . In contrast to chain-growth polymers, most of which grow by carbon-carbon bond formation, step-growth polymers generally grow by carbon-heteroatom bond formation (C-O & C-N in Dacron & Nylon respectively) .


Chemical Reactions Analysis

These polymerizations often (but not always) occur with loss of a small byproduct, such as water, and generally (but not always) combine two different components in an alternating structure . The terminal functional groups on a chain remain active, so that groups of shorter chains combine into longer chains in the late stages of polymerization .


Physical And Chemical Properties Analysis

Ethane-1,2-diol;terephthalic acid has a wide range of applications due to its ability to form strong hydrogen bonds and its excellent thermal stability . It is known for its high boiling point, low volatility, and good chemical resistance .

Scientific Research Applications

    High-Performance Plastics

    • Field : Material Science
    • Application : Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol are used for high-performance applications with high heat resistance, impact toughness, and optical clarity .
    • Method : Tetramethylcyclobutanediol (TMCD) is a difunctional monomer that can be polymerized with TPA and other diols to yield copolyesters with superior properties to conventional TPA polyesters .
    • Results : TMCD containing TPA copolyesters can have high heat resistance and impact strength .

    Polyester Production

    • Field : Industrial Chemistry
    • Application : Ethane-1,2-diol and Terephthalic Acid are used in the production of polyesters, which are used in clothing, food packaging, and plastic water and carbonated soft drinks bottles .
    • Method : The diacid groups of TPA are esterified with aliphatic diols like ethylene glycol (EG), cyclohexanedimethanol (CHDM), and 1,4-butanediol (BDO) to form polyesters .
    • Results : The homopolymer of TPA with EG is polyethylene terephthalate (PET), and that with BDO is polybutylene terephthalate (PBT) .

    Condensation Polymers

    • Field : Polymer Chemistry
    • Application : These compounds are used in the production of condensation polymers, such as Dacron and Nylon 66 .
    • Method : The polymerization often occurs with loss of a small byproduct, such as water, and generally combines two different components in an alternating structure .
    • Results : The resulting polymers have properties such as high tensile strength and crystallinity due to the presence of polar functional groups on the chains .

    Antifreeze in Car Engines

    • Field : Automotive Industry
    • Application : Ethane-1,2-diol is used as an antifreeze in car engines .
    • Method : It is added to the cooling water to prevent it from freezing under very cold conditions .
    • Results : The use of Ethane-1,2-diol as an antifreeze helps in maintaining the engine’s performance in extreme weather conditions .

    Condensation Polymers

    • Field : Polymer Chemistry
    • Application : These compounds are used in the production of condensation polymers, such as Dacron and Nylon 66 .
    • Method : The polymerization often occurs with loss of a small byproduct, such as water, and generally combines two different components in an alternating structure .
    • Results : The resulting polymers have properties such as high tensile strength and crystallinity due to the presence of polar functional groups on the chains .

    Hydrolysis of Polyesters

    • Field : Organic Chemistry
    • Application : Polyesters, including those made from Ethane-1,2-diol and Terephthalic Acid, can be hydrolyzed, especially by alkalis .
    • Method : The hydrolysis involves breaking the ester linkages in the polymer chain .
    • Results : The hydrolysis of polyesters is slow with water alone, but is readily attacked by alkalis .

Safety And Hazards

The safety data sheet for terephthalic acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also suggests that in the event of fire, one should wear self-contained breathing apparatus .

Future Directions

The annual worldwide production of PET is approximately 40 million tonnes and is growing at about 7% per year . Of this, about 65% is used to make fibers, 5% for film, and 30% for packaging . This suggests a growing demand for Ethane-1,2-diol;terephthalic acid in the future.

properties

IUPAC Name

ethane-1,2-diol;terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBGDKNYYMMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-68-3, 9057-77-6, 68584-21-4
Record name 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9057-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68584-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS]
Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polyethylene terephthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15087
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

1.38
Record name POLYETHYLENE TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ethane-1,2-diol;terephthalic acid

Color/Form

Offered as oriented film or fiber

CAS RN

25038-59-9
Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYETHYLENE TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

265 °C
Record name POLYETHYLENE TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-diol;terephthalic acid
Reactant of Route 2
Ethane-1,2-diol;terephthalic acid
Reactant of Route 3
Ethane-1,2-diol;terephthalic acid
Reactant of Route 4
Reactant of Route 4
Ethane-1,2-diol;terephthalic acid
Reactant of Route 5
Ethane-1,2-diol;terephthalic acid
Reactant of Route 6
Reactant of Route 6
Ethane-1,2-diol;terephthalic acid

Citations

For This Compound
1
Citations
JA Franco, M Lobba, M Rivas, S Schildroth - 2018 - bcgc.berkeley.edu
Plastic production is increasing exponentially worldwide, and 8 million tons of plastic enter oceans every year, a figure that is predicted to increase 10-fold by 2020. Polyethylene (PE) …
Number of citations: 0 bcgc.berkeley.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.